4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid
Overview
Description
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is an organic compound that features a benzodioxole ring attached to a butanoic acid moiety The benzodioxole ring is a common structural motif found in various natural and synthetic compounds, known for its biological activity
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It is known that it interacts with its target, the heat shock protein hsp 90-alpha . The interaction with this protein could potentially lead to changes in the protein’s function, affecting the cell cycle control and signal transduction .
Biochemical Pathways
Given its interaction with the heat shock protein hsp 90-alpha, it is likely that it affects pathways related to cell cycle control and signal transduction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on its interaction with the heat shock protein hsp 90-alpha, it can be inferred that it may have effects on cell cycle control and signal transduction .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, can affect the activity and stability of a compound .
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the phenylpropanoid pathway, such as trans-cinnamate 4-hydroxylase . This interaction can lead to the modulation of metabolic flux and the production of various phenolic compounds. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This compound interacts with enzymes such as trans-cinnamate 4-hydroxylase, influencing the production of phenolic compounds and other metabolites . The modulation of metabolic flux by this compound can lead to changes in metabolite levels and the overall metabolic profile of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid typically involves the acylation of 1,3-benzodioxole with a suitable acylating agent. One common method is the Friedel-Crafts acylation, where 1,3-benzodioxole reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach offers advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can also enhance the sustainability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the butanoic acid moiety.
4-(1,3-Benzodioxol-5-yl)-2-butanone: Similar structure but with a ketone group instead of a carboxylic acid.
4-(1,3-Benzodioxol-5-yl)-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a ketone.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid is unique due to its combination of the benzodioxole ring and the butanoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1,3,5H,2,4,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZRPPFUVZPPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343651 | |
Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41764-07-2 | |
Record name | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41764-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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